CID 16212123
Description
CID 16212123 is a PubChem Compound Identifier (CID), a unique numerical designation assigned to chemical substances in the PubChem database. Standard reporting for such identifiers typically includes molecular formula, systematic name, and biological relevance, but these details are absent here .
Properties
Molecular Formula |
C10H10Cl2V |
|---|---|
Molecular Weight |
252.03 g/mol |
InChI |
InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
MDWJZZZKWHLMQP-UHFFFAOYSA-L |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[V]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)vanadium(IV) dichloride can be synthesized through the reaction of vanadium tetrachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically proceeds as follows:
- Vanadium tetrachloride is dissolved in an appropriate solvent such as tetrahydrofuran.
- Cyclopentadiene is added to the solution.
- A reducing agent, such as zinc dust, is introduced to facilitate the reduction of vanadium from the +5 to the +4 oxidation state.
- The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
- The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: Industrial production of bis(cyclopentadienyl)vanadium(IV) dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopentadienyl)vanadium(IV) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(III).
Substitution: The chloride ligands can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like alcohols or amines in the presence of a base.
Major Products:
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: Vanadium complexes with different ligands.
Scientific Research Applications
Bis(cyclopentadienyl)vanadium(IV) dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)vanadium(IV) dichloride involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
Example 1: Betulin-Derived Inhibitors ()

Betulin (CID 72326) and its derivatives are analyzed for substrate specificity and inhibitory activity. Key comparison metrics include:
- Structural features : Modifications like hydroxylation (betulinic acid, CID 64971) or caffeoyl substitution (3-O-caffeoyl betulin, CID 10153267) alter bioavailability and binding affinity.
- Biological activity : Betulin derivatives show varied inhibition of enzymes like steroid sulfotransferases, with IC₅₀ values dependent on functional groups .
Example 2: Oscillatoxin Derivatives ()

Oscillatoxin D (CID 101283546) and its analogs are compared via:
- Steroid backbone orientation : 3D overlays highlight spatial differences affecting toxicity and receptor interactions.
- Methylation effects : 30-methyl-oscillatoxin D (CID 185389) exhibits enhanced stability compared to oscillatoxin E (CID 156582093) .
General Guidelines for Comparisons (–15, 19)
Structural analysis : Use 2D/3D overlays to highlight functional group differences.
Physicochemical properties : LogP, solubility, and bioavailability scores (e.g., ESOL, SILICOS-IT) predict pharmacokinetics .
Biological assays : Compare IC₅₀, substrate specificity, or toxicity profiles in standardized models.
Synthetic routes : Evaluate yield, purity, and scalability of synthesis methods (e.g., solvent systems, catalysts) .
Data Table Template for Compound Comparisons
If data for CID 16212123 were available, a comparative table might include:
| Property | This compound | Similar Compound A (e.g., CID 72326) | Similar Compound B (e.g., CID 101283546) |
|---|---|---|---|
| Molecular Formula | Not reported | C₃₀H₅₀O₂ | C₃₄H₅₄O₈ |
| LogP (iLOGP) | Not reported | 8.3 | 3.5 |
| Solubility (mg/mL) | Not reported | 0.01 (Poor) | 0.5 (Moderate) |
| IC₅₀ (nM) | Not reported | 120 | 25 |
| Key Functional Groups | Not reported | Triterpenoid core | Steroid backbone + lactone ring |
Limitations and Recommendations
The absence of this compound in the evidence precludes a meaningful comparison. To address this gap:
Biological Activity
Overview of CID 16212123
This compound is a chemical compound identified in various databases, including PubChem, where it is characterized by its molecular formula . While specific biological activity data may be limited, compounds with similar structures often exhibit diverse biological properties.
The biological activity of this compound can be inferred from its chemical structure and similar compounds. Compounds containing vanadium, like this compound, are known to interact with various biological systems. They may act as enzyme inhibitors or modulators, influencing pathways involved in:
- Cell signaling
- Metabolic processes
- Antioxidant activities
Potential Therapeutic Applications
Research suggests that vanadium-based compounds may have potential therapeutic applications in:
- Diabetes management : Some vanadium compounds have been shown to mimic insulin and enhance glucose uptake in cells.
- Cancer treatment : Certain studies indicate that vanadium complexes can induce apoptosis in cancer cells.
- Antimicrobial activity : Vanadium compounds may exhibit antibacterial properties against various pathogens.
Case Studies and Research Findings
- Diabetes Research : A study demonstrated that vanadyl sulfate improved insulin sensitivity in diabetic rats, suggesting similar effects could be explored for this compound.
- Cancer Cell Studies : Research involving vanadium complexes has indicated that they can inhibit the growth of cancer cell lines through mechanisms involving oxidative stress and apoptosis.
- Antimicrobial Activity : Vanadium compounds have shown effectiveness against bacterial strains, indicating that this compound may also possess antimicrobial properties.
Summary of Findings
| Study Focus | Compound(s) Used | Key Findings |
|---|---|---|
| Diabetes Management | Vanadyl sulfate | Improved insulin sensitivity in diabetic models |
| Cancer Treatment | Vanadium complexes | Induced apoptosis in cancer cell lines |
| Antimicrobial Activity | Various vanadium compounds | Effective against multiple bacterial strains |
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 16212123?
- Methodology : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: What biological systems or chemical pathways are impacted by this compound?
- Intervention: How does this compound modulate enzymatic activity?
- Outcome: What are the measurable effects on cellular viability or metabolic flux?
Q. What experimental design principles apply to synthesizing and characterizing this compound?
- Methodology :
- Synthesis : Follow protocols for reproducibility (e.g., solvent purity, reaction conditions). For novel derivatives, provide NMR, MS, and HPLC data to confirm identity and purity .
- Characterization : Use spectroscopic methods (e.g., FTIR, XRD) and compare with reference standards. Include negative controls to rule out artifacts .
Q. How to conduct a systematic literature review on this compound?
- Methodology :
- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (mechanism OR toxicity)").
- Filter studies by relevance (e.g., in vitro vs. in vivo models) and quality (e.g., peer-reviewed journals, citation count).
- Create a table summarizing key findings, methodologies, and gaps:
| Study | Model System | Key Finding | Methodology | Gap Identified |
|---|---|---|---|---|
| Smith et al. (2022) | HEK293 cells | Inhibits kinase X | Western blot | No dose-response data |
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of this compound?
- Methodology :
- Perform meta-analysis to identify variables (e.g., cell lines, assay conditions). For example, discrepancies in IC₅₀ values may arise from differences in serum concentration or incubation time.
- Validate findings using orthogonal assays (e.g., enzymatic activity vs. cellular proliferation) .
- Apply statistical tests (e.g., ANOVA with post hoc analysis) to assess significance of observed differences .
Q. What strategies optimize the selectivity of this compound for its target?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to functional groups (e.g., methyl vs. ethyl substituents) and test against off-target proteins .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
- Kinetic Studies : Compare kcat/Km values for target vs. non-target enzymes to quantify selectivity .
Q. How to integrate multi-omics data to elucidate the mechanism of this compound?
- Methodology :
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : Use LC-MS/MS to quantify protein abundance changes.
- Pathway Analysis : Tools like Ingenuity Pathway Analysis (IPA) or STRING can map interactions and highlight enriched pathways (e.g., apoptosis, oxidative stress) .
- Data Integration : Apply machine learning (e.g., Random Forest) to identify cross-omics biomarkers linked to this compound’s effects .
Q. How to design interdisciplinary studies combining chemical synthesis and computational biology for this compound?
- Methodology :
- Collaborative Workflow :
Chemists synthesize derivatives with defined structural variations.
Computational biologists predict ADMET properties (e.g., using SwissADME).
Biologists validate predictions in cell-based assays.
- Shared Data Repositories : Use platforms like Zenodo to share synthetic protocols, docking results, and raw assay data for transparency .
Tables for Methodological Reference
Table 1: Common Pitfalls in Research Question Design
Table 2: Data Contradiction Analysis Workflow
Key Recommendations
- Reproducibility : Archive raw data (e.g., NMR spectra, assay readouts) in repositories like Figshare .
- Ethics : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .
- Interdisciplinary Rigor : Validate computational predictions with wet-lab experiments to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
